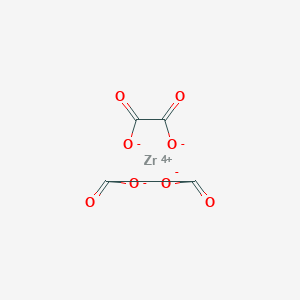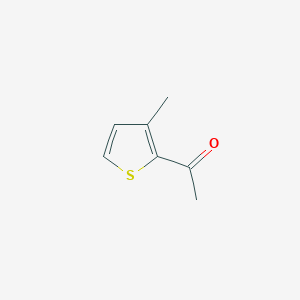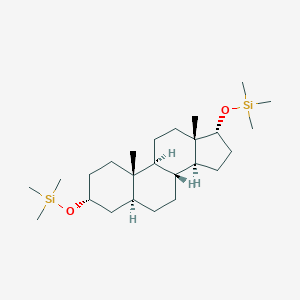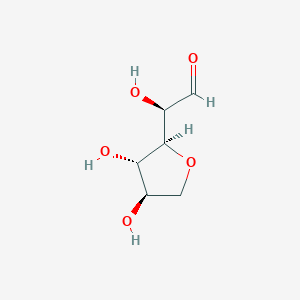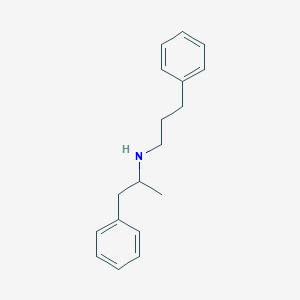
alpha-Methyl-N-(3-phenylpropyl)phenethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(–)-1-Phenyl-2-propylaminopentane: (–)-PPAP and N,α-dipropylphenethylamine , is a monoaminergic drug derived from selegiline. It belongs to the substituted phenethylamine and amphetamine families and is classified as a monoaminergic activity enhancer . Unlike traditional stimulants, (–)-PPAP increases the release of neurotransmitters in a controlled manner, making it a unique compound in its class .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (–)-1-Phenyl-2-propylaminopentane involves the reaction of phenylacetone with propylamine under reductive amination conditions. The process typically uses a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst like palladium on carbon .
Industrial Production Methods: Industrial production of (–)-PPAP follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Analyse Chemischer Reaktionen
Types of Reactions: (–)-PPAP undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed:
Oxidation: Formation of phenylacetone derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: (–)-PPAP is used as a research tool to study monoaminergic systems and neurotransmitter release mechanisms. Its unique mode of action makes it valuable in understanding the regulation of neurotransmitter release .
Biology: In biological research, (–)-PPAP is used to investigate its effects on neuronal activity and behavior. It has been studied for its potential neuroprotective effects and its role in enhancing cognitive functions .
Medicine: Preclinical studies suggest that (–)-PPAP may have therapeutic potential for conditions such as attention deficit hyperactivity disorder (ADHD), Alzheimer’s disease, and depression. Its ability to enhance neurotransmitter release without causing uncontrolled release makes it a promising candidate for further research .
Industry: In the pharmaceutical industry, (–)-PPAP is explored for its potential as a psychostimulant and antidepressant. Its unique properties differentiate it from traditional stimulants and antidepressants, offering new avenues for drug development .
Wirkmechanismus
(–)-PPAP acts as a monoaminergic activity enhancer. It stimulates the impulse propagation-mediated release of monoamine neurotransmitters, including dopamine, norepinephrine, and serotonin . Unlike stimulants such as amphetamine, which cause uncontrolled release of neurotransmitters, (–)-PPAP increases the amount of neurotransmitters released in response to neuronal impulses . This controlled release mechanism is attributed to its interaction with specific molecular targets and pathways involved in neurotransmitter release .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
Selegiline: A monoamine oxidase inhibitor with neuroprotective properties.
Amphetamine: A stimulant that causes uncontrolled release of neurotransmitters.
Benzofuranylpropylaminopentane (BPAP): A compound with similar monoaminergic activity-enhancing properties.
Uniqueness of (–)-PPAP: (–)-PPAP is unique in its ability to enhance neurotransmitter release in a controlled manner, unlike amphetamine, which causes a flood of neurotransmitters. Additionally, (–)-PPAP does not inhibit monoamine oxidase, unlike selegiline . This distinct mechanism of action and pharmacological profile make (–)-PPAP a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
13005-65-7 |
|---|---|
Molekularformel |
C18H23N |
Molekulargewicht |
253.4 g/mol |
IUPAC-Name |
1-phenyl-N-(3-phenylpropyl)propan-2-amine |
InChI |
InChI=1S/C18H23N/c1-16(15-18-11-6-3-7-12-18)19-14-8-13-17-9-4-2-5-10-17/h2-7,9-12,16,19H,8,13-15H2,1H3 |
InChI-Schlüssel |
CYWPIEBWQAZHQX-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1)NCCCC2=CC=CC=C2 |
Kanonische SMILES |
CC(CC1=CC=CC=C1)NCCCC2=CC=CC=C2 |
Synonyme |
alpha-methyl-N-(3-phenylpropyl)phenethylamine stenopril stenopril hydrochloride stenopril methylbenzenesulfonate stenopril, (+-)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



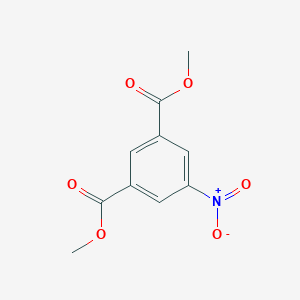

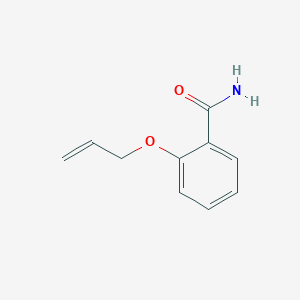


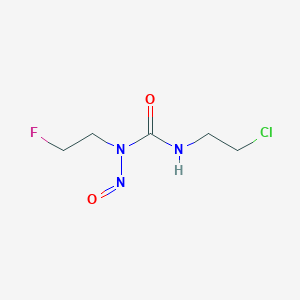
![2-[bis(2-Hydroxyethyl)amino]ethyl oleate](/img/structure/B82997.png)


